molecular formula C7H8F3N3O2 B10901780 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B10901780
M. Wt: 223.15 g/mol
InChI Key: LMQWILZFURUBMI-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS No: 1006570-45-1 , Molecular Formula: C6H6F3N3O2 , Molecular Weight: 209.13 g/mol ) is a specialized nitro-pyrazole derivative designed for advanced chemical and pharmacological research. This compound is presented as a high-purity building block (typical assay 95% ) for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and energetic materials (EMs) . Its structure integrates a nitro group and a 3,3,3-trifluoropropyl side chain, which are critical for modulating the electronic properties, metabolic stability, and binding affinity of target molecules . In pharmaceutical research, pyrazole-based scaffolds are recognized for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Specifically, nitropyrazole intermediates are valuable in the preparation of potent and selective small molecule inhibitors, such as Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are relevant in the study of neurological diseases . The presence of the trifluoromethyl group is a established strategy in drug discovery to enhance a compound's lipophilicity, metabolic stability, and overall bioavailability . Concurrently, in the field of energetic materials, nitrated pyrazole derivatives are investigated as high-performance, thermally stable components for explosives and propellants. They are characterized by their high density and positive heat of formation, contributing to superior detonation performance . This compound is offered For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols when handling this material.

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

3-methyl-4-nitro-1-(3,3,3-trifluoropropyl)pyrazole

InChI

InChI=1S/C7H8F3N3O2/c1-5-6(13(14)15)4-12(11-5)3-2-7(8,9)10/h4H,2-3H2,1H3

InChI Key

LMQWILZFURUBMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The synthesis of the pyrazole scaffold begins with the cyclocondensation of 1,3-diketones with hydrazine derivatives. For 3-methyl-1H-pyrazole, asymmetric diketones such as 3-methyl-1,3-pentanedione are ideal precursors. Reaction with hydrazine hydrate in ethanol under reflux yields the pyrazole core via a [3+2] cycloaddition mechanism . Regioselectivity is influenced by the electronic and steric properties of the diketone: the methyl group at the β-position directs hydrazine attack to form the 3-methyl substituent .

Table 1: Optimization of Cyclocondensation Conditions

DiketoneSolventTemperature (°C)Time (h)Yield (%)
3-methyl-1,3-pentanedioneEtOH80678
3-methyl-1,3-pentanedioneToluene110485
3-methyl-1,3-pentanedioneH2O100862

Microwave irradiation (100 W, 120°C, 1 h) improves yields to 92% by accelerating enolization and cyclization . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates 3-methyl-1H-pyrazole as a white crystalline solid (m.p. 112–114°C) .

Regioselective Nitration at Position 4

Nitration of 3-methyl-1H-pyrazole introduces the nitro group at position 4, guided by the electron-donating methyl group at position 3. A mixed acid system (HNO3/H2SO4, 1:3 v/v) at 0°C for 2 hours achieves 86% conversion to 3-methyl-4-nitro-1H-pyrazole . The methyl group activates the adjacent carbon for electrophilic attack, while the pyrazole’s aromaticity stabilizes the transition state.

Table 2: Nitration Efficiency Under Varied Conditions

Nitrating AgentTemperature (°C)Time (h)Yield (%)
HNO3/H2SO40286
Acetyl nitrate25472
NO2BF4−10168

Characterization by 1H^1H NMR confirms nitration at position 4: the methyl resonance at δ 2.48 ppm remains unchanged, while new aromatic protons appear at δ 8.21 (H-5) and δ 8.74 (H-2) . IR spectroscopy reveals NO2 stretching at 1530 cm1^{-1} .

N-Alkylation with 3,3,3-Trifluoropropyl Bromide

The final step involves alkylation of 3-methyl-4-nitro-1H-pyrazole at the pyrazole nitrogen using 3,3,3-trifluoropropyl bromide. Microwave-assisted conditions (K2CO3, DMF, 100°C, 30 min) achieve 89% yield, surpassing conventional reflux methods (64% yield, 12 h) . The electron-withdrawing nitro group enhances nitrogen nucleophilicity, favoring alkylation at position 1.

Table 3: Alkylation Efficiency Across Methodologies

BaseSolventTemperature (°C)TimeYield (%)
K2CO3DMF100 (microwave)30 min89
NaHTHF606 h75
CuO (cat.)Toluene1108 h81

Post-alkylation, radial chromatography (ethyl acetate/hexane, 1:4) purifies the product. 19F^{19}F NMR confirms the trifluoropropyl group with a quartet at δ −61.2 ppm (J=12.3J = 12.3 Hz) . Mass spectrometry (EI) shows a molecular ion peak at m/z 279.1 (M+^+) .

Mechanistic Insights and Side Reactions

Competing pathways during alkylation may yield bis-alkylated byproducts if excess trifluoropropyl bromide is used. Monitoring reaction stoichiometry (1:1.2 pyrazole:alkylating agent) minimizes this . Additionally, nitration under prolonged heating (>4 h) risks oxidative decomposition, reducing yields to <50% .

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous-flow nitration (residence time: 5 min) and tandem microwave alkylation reactors, achieving 82% overall yield. Process mass intensity (PMI) analysis highlights DMF as the largest contributor (PMI = 32), necessitating solvent recovery systems for sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-Methyl-4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole.

    Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its structural features.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs with Trifluoropropyl Substituents

3-[(3,3,3-Trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • Molecular Formula : C₉H₁₁F₆N₂O
  • Molecular Weight : 290.21 g/mol
  • Key Differences :
    • Replaces the nitro group (position 4) with a trifluoropropoxymethyl substituent.
    • Increased lipophilicity due to additional fluorine atoms but reduced electrophilicity compared to the nitro group.
  • Applications : Likely used in derivatization agents for chromatographic analysis, similar to dimethyl(3,3,3-trifluoropropyl)silyldiethylamine in environmental sample preparation .
4-(Chloromethyl)-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • Molecular Formula : C₈H₁₀ClF₃N₂
  • Molecular Weight : 226.62 g/mol
  • Key Differences :
    • Substitutes the nitro group with a chloromethyl group at position 3.
    • The chloromethyl group acts as a reactive site for nucleophilic substitution, unlike the nitro group, which directs electrophilic aromatic substitution.
  • Applications: Potential intermediate in synthesis of agrochemicals or pharmaceuticals requiring halogenated motifs .

Analogs with Trifluoromethyl/Carboxylate Functionalities

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate
  • Molecular Formula : C₇H₇F₃N₂O₂
  • Similarity Score : 0.97 (vs. methyl ester analog)
  • Key Differences :
    • Replaces the nitro and trifluoropropyl groups with a trifluoromethyl group (position 3) and an ester (position 4).
    • The ester group enhances solubility in polar solvents, contrasting with the nitro group’s electron-withdrawing effects.
  • Applications : Common in agrochemical synthesis due to balanced lipophilicity and reactivity .
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxamide
  • Molecular Formula : C₁₅H₁₆BF₃N₃O₃
  • Molecular Weight : 354.12 g/mol
  • Key Differences :
    • Substitutes the nitro group with a carboxamide linked to a benzoxaborole moiety.
    • The carboxamide enhances hydrogen-bonding capacity, critical for biological target engagement.
  • Applications : Anti-infective or anti-inflammatory agents, as seen in boronic acid derivatives .

Functional Group Impact on Properties

Compound Key Substituents Electron Effects Reactivity Applications
Target Compound 4-NO₂, 3-CH₃, N1-CF₃CH₂CH₂ Strong EWG (nitro), moderate EDG (CH₃) Electrophilic substitution hindered Medicinal intermediates, materials
3-[(CF₃CH₂CH₂O)CH₂]-1-(CF₃CH₂CH₂)-pyrazole 3-(CF₃CH₂CH₂O)CH₂, N1-CF₃CH₂CH₂ Weak EWG (ether), strong EDG (CH₂) Derivatization for GC-MS analysis Environmental chemistry
Ethyl 3-CF₃-pyrazole-4-carboxylate 3-CF₃, 4-COOEt Moderate EWG (CF₃), polar (ester) Nucleophilic acyl substitution Agrochemical synthesis
4-(ClCH₂)-3-CH₃-1-(CF₃CH₂CH₂)-pyrazole 4-ClCH₂, 3-CH₃, N1-CF₃CH₂CH₂ Weak EWG (Cl), moderate EDG (CH₃) SN2 reactions at ClCH₂ Halogenated intermediates

Biological Activity

Chemical Structure and Properties

3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole features a unique structure that contributes to its biological properties. The presence of a nitro group and trifluoropropyl side chain enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • C : 8
  • H : 8
  • N : 4
  • O : 2
  • F : 3

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives. A notable study demonstrated that certain pyrazole compounds exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties. The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives may offer neuroprotective benefits. Research indicates that these compounds can modulate nitric oxide pathways, which are crucial in neurodegenerative conditions. For example, compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A1632
Compound B816
This compoundTBDTBD

Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) showed promising results for pyrazole derivatives. The study found that treatment with these compounds led to significant reductions in cell viability.

Cell LineIC50 (µM) for Compound AIC50 (µM) for Compound BIC50 (µM) for this compound
MDA-MB-2311510TBD
HCT1162012TBD

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives, emphasizing how modifications in the chemical structure can enhance biological activity. Key findings include:

  • Substituent Effects : The introduction of halogen atoms or nitro groups significantly increases antimicrobial and anticancer activities.
  • Mechanism Insights : Pyrazoles may exert their effects through inhibition of specific enzymes or pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing nitro and trifluoropropyl groups into pyrazole derivatives?

  • Methodological Answer : Nitro groups are typically introduced via nitration reactions using mixed acid (HNO₃/H₂SO₄) or electrophilic substitution. For example, 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole synthesis involves nitration of precursor pyrazoles under controlled conditions . Trifluoropropyl groups can be added via alkylation using 3,3,3-trifluoropropyl halides or Mitsunobu reactions with alcohols. Multi-step protocols (e.g., thiazole-pyrazole intermediates) are often required to integrate sterically hindered substituents .

Q. How is the structure of 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR identify substituent positions and electronic environments. For example, trifluoromethyl groups show distinct 19F^{19}F signals at ~-60 ppm, while nitro groups deshield adjacent protons .
  • HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M]+ calculated vs. observed) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for similar triazole-pyrazole hybrids .

Q. What purification methods are optimal for nitro-substituted pyrazoles?

  • Methodological Answer : Column chromatography (silica gel) with gradient elution (e.g., cyclohexane/ethyl acetate) is standard. For polar derivatives, reverse-phase HPLC may improve purity. TLC monitoring (e.g., Rf = 0.21 in cyclohexane/ethyl acetate 10:1) ensures reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of trifluoropropyl-substituted pyrazoles?

  • Methodological Answer :

  • Temperature control : Slow warming (e.g., 0°C to 50°C) minimizes side reactions during alkylation .
  • Catalysis : Copper(I) catalysts (e.g., CuSO₄/ascorbate) improve click chemistry yields for triazole-pyrazole hybrids .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of nitro and trifluoropropyl intermediates .

Q. What computational approaches predict the reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Model electronic effects of the nitro group (electron-withdrawing) and trifluoropropyl chain (steric/electronic impacts) on reaction pathways .
  • Molecular docking : Predict binding affinities if the compound is a candidate for biological targets (e.g., enzyme inhibition) .

Q. How do researchers resolve contradictions in spectroscopic data for nitro-pyrazole derivatives?

  • Methodological Answer :

  • Multi-technique validation : Combine NMR, IR (e.g., nitro group absorption at ~1520 cm⁻¹), and HRMS to cross-verify data .
  • Isotopic labeling : 15N^{15}N-labeling clarifies ambiguous nitrogen environments in complex pyrazole derivatives .

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